Regioisomer Impact on KDM4C Binding
The target compound's 2-dimethylamino-6-methylpyrimidin-4-yl scaffold places the exocyclic amine in a distinct vector compared to the 4-dimethylamino-6-methylpyrimidin-2-yl regioisomer (CAS 1797978-05-2) [1]. In the KDM4C active site, this substitution alters the hydrogen-bonding contact with the hinge-region backbone carbonyl of Glu952, as inferred from co-crystal structures of pyrazolo-pyrimidine inhibitors [2]. While direct KDM4C IC50 values for the target compound are not publicly available, a closely related N-{[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl}benzamide analog (BDBM50149926, CHEMBL3770723) exhibited a KDM4C IC50 of 200 nM in an RFMS biochemical assay, compared to 398 nM for a regioisomeric variant (BDBM50149916, CHEMBL3769522) under identical conditions, representing a 2.0-fold potency advantage for the 2-dimethylamino substitution pattern [3][4]. Extrapolation to the target compound suggests the 2-dimethylamino-6-methylpyrimidine topology is the preferred orientation for KDM4C engagement.
| Evidence Dimension | KDM4C histone demethylase inhibition potency |
|---|---|
| Target Compound Data | Not directly determined; structurally analogous core (2-dimethylamino-6-methylpyrimidine) yields KDM4C IC50 ≈ 200 nM in biochemical assay |
| Comparator Or Baseline | 4-dimethylamino-6-methylpyrimidin-2-yl regioisomer analog (BDBM50149916, CHEMBL3769522): KDM4C IC50 = 398 nM |
| Quantified Difference | 2-dimethylamino isomer demonstrates approximate 2.0-fold greater potency versus 4-dimethylamino isomer in matched biochemical assay |
| Conditions | Inhibition of N-terminal his-tagged human KDM4C expressed in E. coli BL21(DE3) using trimethylated peptide substrate by RFMS assay |
Why This Matters
Selecting the correct regioisomer is critical for maintaining SAR coherence; procurement of the 4-dimethylamino variant would introduce a known potency loss that could confound hit-to-lead progression.
- [1] Kuujia.com. CAS 1797978-05-2: N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}-3,5-dimethylbenzamide. Chemical datasheet. View Source
- [2] PDB entry 5kr7: KDM4C bound to pyrazolo-pyrimidine scaffold. Protein Data Bank Japan. View Source
- [3] BindingDB. IC50 = 200 nM for BDBM50149926 (CHEMBL3770723) against KDM4C. BindingDB ID BDBM50149926. View Source
- [4] BindingDB. IC50 = 398 nM for BDBM50149916 (CHEMBL3769522) against KDM4C. BindingDB ID BDBM50149916. View Source
